Ethyl 2-methyl-3-nitroacrylate

CAS No.:

Cat. No.: VC20137413

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO4 |

|---|---|

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | ethyl 2-methyl-3-nitroprop-2-enoate |

| Standard InChI | InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3 |

| Standard InChI Key | VWNOIOYJZLAKBX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=C[N+](=O)[O-])C |

Introduction

Structural and Physicochemical Properties

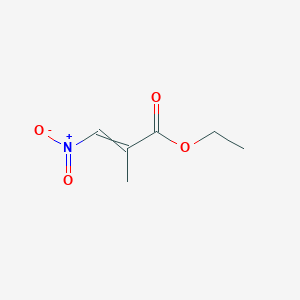

Ethyl 2-methyl-3-nitroacrylate belongs to the nitroacrylate family, a class of compounds distinguished by their electrophilic double bonds. The compound’s structure (Fig. 1) includes:

-

Ethyl ester group: Enhances solubility in organic solvents and modulates electronic effects.

-

Methyl substituent: Introduces steric hindrance at the α-position, influencing regioselectivity in reactions.

-

Nitro group: A strong electron-withdrawing group that activates the β-carbon for nucleophilic attack.

Molecular Data

The following table summarizes key molecular properties derived from experimental and computational studies:

| Property | Value |

|---|---|

| IUPAC Name | ethyl (E)-2-methyl-3-nitroprop-2-enoate |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| Canonical SMILES | CCOC(=O)C(=CN+[O-])C |

| InChI Key | VWNOIOYJZLAKBX-UHFFFAOYSA-N |

The conjugated system between the carbonyl and nitro groups results in a planar geometry, as confirmed by X-ray crystallography of analogous nitroacrylates . This conjugation lowers the LUMO energy, making the β-carbon highly electrophilic.

Synthetic Methodologies

Laboratory-Scale Synthesis

While detailed protocols for Ethyl 2-methyl-3-nitroacrylate are scarce in published literature, its synthesis likely follows established routes for nitroacrylates:

-

Nitration of Ethyl 2-Methylacrylate: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

-

Elimination Reactions: Dehydrohalogenation of precursors like methyl 2-iodo-3-nitropropionate using bases such as triethylamine .

Key challenges include controlling regioselectivity and avoiding polymerization of the acrylate moiety. Purification typically involves column chromatography or recrystallization from ether/petroleum ether mixtures.

Industrial Production

Industrial synthesis prioritizes efficiency and scalability:

-

Continuous Flow Reactors: Enable precise temperature control and reduce reaction times.

-

Catalytic Systems: Heterogeneous catalysts (e.g., silica-supported acids) improve yields by minimizing side reactions.

Reactivity and Applications in Organic Synthesis

Nucleophilic Additions

The electron-deficient double bond facilitates Michael additions with nucleophiles such as amines, thiols, and enolates. For example:

-

Amine Addition: Reaction with benzylamine yields β-amino acrylate derivatives, precursors to heterocycles like pyrroles .

Cycloadditions

As a dienophile in Diels-Alder reactions, Ethyl 2-methyl-3-nitroacrylate forms six-membered cycloadducts with dienes. The methyl group’s steric bulk directs endo selectivity, as observed in reactions with cyclopentadiene .

Reduction and Functionalization

The nitro group can be reduced to an amine using hydrogen gas (H₂) over palladium catalysts, producing Ethyl 2-methyl-3-aminoacrylate. This intermediate is valuable for synthesizing β-lactams and other nitrogen-containing pharmacophores.

Comparative Analysis with Analogous Nitroacrylates

Ethyl 3-Nitroacrylate vs. Ethyl 2-Methyl-3-Nitroacrylate

| Parameter | Ethyl 3-Nitroacrylate | Ethyl 2-Methyl-3-Nitroacrylate |

|---|---|---|

| Reactivity | Higher electrophilicity | Reduced reactivity due to steric effects |

| Diels-Alder Selectivity | Exo preference | Endo preference |

| Thermal Stability | Prone to polymerization | Enhanced stability |

The methyl substituent in Ethyl 2-methyl-3-nitroacrylate slows reaction kinetics but improves regiochemical outcomes in multi-step syntheses .

Emerging Applications and Research Directions

Pharmaceutical Intermediates

Recent studies highlight its utility in constructing kinase inhibitors and antiviral agents. For instance, nitro-to-amine reduction generates scaffolds for HIV protease inhibitors.

Materials Science

Polymerization of Ethyl 2-methyl-3-nitroacrylate yields polyacrylates with high glass transition temperatures (Tg > 120°C), suitable for heat-resistant coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume